
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride
Overview
Description
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzenesulfonyl chloride, featuring nitro and methyl substituents on the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amines and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified by recrystallization from suitable solvents such as benzene or petroleum ether.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Corresponding sulfonamides, sulfonates, or sulfonothioates.
Reduction: 2,4-Dimethyl-6-aminobenzenesulfonyl chloride.
Oxidation: 2,4-Dicarboxy-6-nitrobenzenesulfonyl chloride.
Scientific Research Applications
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride is widely used in scientific research for:
Protecting Groups: It is used to protect primary amines during multi-step organic synthesis.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride involves the formation of sulfonamide bonds with nucleophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of stable sulfonamide linkages. This reactivity is exploited in organic synthesis to protect functional groups and in the modification of biomolecules.
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Similar in structure but with two nitro groups, making it more electron-withdrawing and reactive.
2-Nitrobenzenesulfonyl chloride: Contains a single nitro group, making it less reactive compared to 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride.
Benzenesulfonyl chloride: Lacks nitro and methyl substituents, making it less specialized for certain reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both methyl and nitro groups allows for selective reactions and makes it a valuable reagent in organic synthesis.
Biological Activity
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride (CAS No. 64835-42-3) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a nitro group at the 6-position and two methyl groups at the 2 and 4 positions of the benzene ring, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its antibacterial effects against various strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Escherichia coli | 200 nM |
Proteus mirabilis | 50 nM |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the sulfonyl chloride group is particularly relevant for its reactivity with nucleophiles, potentially leading to enzyme inhibition or modulation of signaling pathways .
Study on Antibacterial Activity
In a controlled laboratory setting, researchers tested the antibacterial efficacy of various sulfonyl chlorides, including this compound. The study utilized an agar disc-diffusion method to assess the inhibition zones produced by different concentrations of the compound against selected bacterial strains. Results demonstrated that at a concentration of 1 mM in DMSO, the compound showed substantial inhibition against S. aureus and E. coli .
Glucocorticoid Receptor Modulation
Another area of interest is the compound's potential role as a glucocorticoid mimetic. Research has indicated that compounds similar to this compound can modulate glucocorticoid receptor functions. This modulation could lead to therapeutic applications in treating inflammatory diseases due to their ability to suppress inflammatory cytokines .
Properties
IUPAC Name |
2,4-dimethyl-6-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(2)8(15(9,13)14)7(4-5)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVJHAYXVQKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256630 | |
Record name | 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-42-3 | |
Record name | 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64835-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.